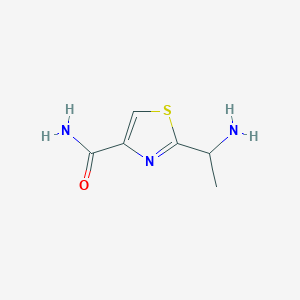

2-(1-Aminoethyl)-1,3-thiazole-4-carboxamide

Description

2-(1-Aminoethyl)-1,3-thiazole-4-carboxamide is a thiazole-derived compound featuring a carboxamide group at position 4 and an aminoethyl substituent at position 2 of the thiazole ring. Thiazoles are heterocyclic aromatic compounds with a sulfur and nitrogen atom in the five-membered ring, often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

Molecular Formula |

C6H9N3OS |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

2-(1-aminoethyl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C6H9N3OS/c1-3(7)6-9-4(2-11-6)5(8)10/h2-3H,7H2,1H3,(H2,8,10) |

InChI Key |

LOKSNXLAIYOQKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC(=CS1)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Protection and Hydrolysis

- The amino group at the 2-position is protected using di-tert-butyl dicarbonate (Boc2O) to afford a Boc-protected intermediate.

- The ester group at the 4-position is hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid.

Amide Coupling

- The carboxylic acid is coupled with various amines (including methylamine or ethylamine derivatives) using peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt), in the presence of a base like N,N-diisopropylethylamine (DIPEA).

- This step yields amide intermediates with the carboxamide group at position 4.

Deprotection and Further Functionalization

- Removal of the Boc protecting group under acidic conditions liberates the free amino group.

- Subsequent coupling with isocyanates or other electrophiles can be performed to introduce additional substituents if desired.

This route is exemplified in a study where a series of 2-amino-thiazole-4-carboxamides were synthesized and biologically evaluated, demonstrating the versatility of this method for preparing analogs with varied amide substituents.

One-Pot Cyclization Using Thiosemicarbazide and Carboxylic Acids

An alternative and innovative method involves the one-pot synthesis of 2-amino-1,3-thiazole derivatives by reacting thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE) as a mild dehydrating agent.

Reaction Mechanism

- Initial salt formation between the carboxylic acid and thiosemicarbazide occurs.

- PPE facilitates dehydration of this salt to an acylated thiosemicarbazide intermediate.

- Cyclodehydration follows, leading to the formation of the thiazole ring with an amino substituent at position 2.

Advantages

- Avoids use of harsh toxic reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

- One-pot procedure reduces purification steps and increases overall efficiency.

- Applicable to a variety of carboxylic acid substrates, allowing structural diversity.

Although this method was primarily demonstrated for 1,3,4-thiadiazoles, the principles are extendable to 1,3-thiazole ring systems and related amino-substituted heterocycles.

Patent-Documented Methodologies

A South Korean patent (KR100212635B1) describes a process for preparing 2-aminothiazolecarboxamide derivatives, which includes:

- Dissolving a precursor compound in an organic solvent such as dichloromethane or N,N-dimethylformamide.

- Adding reagents dropwise under controlled temperature, often with stirring and inert atmosphere.

- Employing bases like triethylamine to facilitate amide bond formation.

- Purification by standard chromatographic techniques.

This patent emphasizes controlled addition rates and solvent choice to optimize yield and purity of the target 2-aminothiazolecarboxamide compounds.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Ethyl 2-amino-4-carboxylate route | Boc protection, ester hydrolysis, EDCI/HOBt coupling, Boc deprotection | Well-established, versatile for analog synthesis | Multi-step, requires protection/deprotection | 70–90 |

| One-pot PPE-mediated cyclization | Thiosemicarbazide, carboxylic acid, polyphosphate ester (PPE) | Mild conditions, one-pot, avoids toxic reagents | Mainly demonstrated for thiadiazoles; adaptation needed for thiazoles | Moderate (variable) |

| Patent method (KR100212635B1) | Organic solvents (DCM, DMF), bases (triethylamine), controlled addition | Optimized for industrial scale, reproducible | Requires careful control of addition rates and solvents | Not explicitly stated |

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the structural integrity of intermediates and final products.

- Mass Spectrometry (MS): High-resolution MS verifies molecular weight.

- Infrared (IR) Spectroscopy: Confirms functional groups such as amides and amino substituents.

- Chromatography: Flash column chromatography on silica gel is standard for purification.

- Melting Point Determination: Used for compound characterization.

These methods ensure the synthesized 2-(1-aminoethyl)-1,3-thiazole-4-carboxamide meets purity and identity criteria for further applications.

Scientific Research Applications

2-(1-Aminoethyl)-1,3-thiazole-4-carboxamide is a chemical compound with a thiazole ring structure. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

2-(1-Aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide has several applications in scientific research:

- Chemistry Used as a building block for synthesizing more complex molecules.

- Biology Investigated for its potential as an enzyme inhibitor or receptor modulator.

- Medicine Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

- Industry Utilized in the development of new materials and as a catalyst in chemical reactions.

Biological Activities

The biological activities of 2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide can be categorized into several key areas:

- Antimicrobial Activity Thiazole derivatives are well-known for their antimicrobial properties. Studies evaluating various thiazole derivatives, compounds similar to 2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide, have exhibited significant antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Candida albicans.

- Antiviral Activity The compound has shown promising antiviral activity against Tobacco Mosaic Virus (TMV) in vivo at concentrations around 100 µg/mL. Several derivatives demonstrated over 50% inhibition rates compared to positive controls.

- Anticancer Properties Some thiazole derivatives have been reported to exhibit anticancer properties. Specific studies have indicated that compounds containing the thiazole moiety can inhibit cell proliferation in cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma).

- Anti-inflammatory Effects The anti-inflammatory potential of thiazole derivatives has also been explored, with some studies indicating that they can reduce inflammation markers in various animal models.

Case Studies

Several case studies have highlighted the effectiveness of thiazole-based compounds in various biological contexts:

- Case Study 1: Antimicrobial Efficacy A study investigated the antimicrobial effects of synthesized thiazole derivatives on clinical isolates of bacteria and fungi. The results indicated that certain derivatives had potent activity against multi-drug resistant strains, emphasizing their potential as therapeutic agents in treating infections.

- Case Study 2: Antiviral Activity Against TMV In an experimental setup, a series of thiazole compounds were tested for their ability to inhibit TMV infection in tobacco plants. The results showed that specific compounds not only inhibited viral replication but also induced systemic resistance in treated plants.

Research Findings

Recent research has expanded the understanding of the biological activity associated with thiazole derivatives:

- Antimicrobial Mechanisms Studies suggest that the mechanism of action may involve disruption of bacterial cell walls or interference with nucleic acid synthesis.

- Structure-Activity Relationships (SAR) Investigations into SAR have revealed that modifications to the thiazole ring or side chains significantly influence biological activity, allowing for the design of more potent derivatives.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Ala-Tzl-Ca (2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic Acid)

- Structural Differences : Replaces the carboxamide group with a carboxylic acid at position 3.

- Biological Relevance: Found in cyanobacterial metabolites (e.g., lyngbyabellin A) with antiplasmodial activity, suggesting a role in targeting parasitic enzymes .

- Key Data: Property 2-(1-Aminoethyl)-1,3-thiazole-4-carboxamide Ala-Tzl-Ca Functional Group (C4) Carboxamide (-CONH2) Carboxylic Acid (-COOH) Molecular Weight ~183.24 g/mol (estimated) ~169.18 g/mol Biological Activity Not explicitly reported Antiplasmodial

Bacillamide A (2-Acetyl-N-[2-(1H-Indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide)

- Structural Differences : Features an acetyl group at position 2 and an indole-ethyl-linked carboxamide at position 4.

- Biological Relevance : Exhibits algicidal activity, targeting marine microorganisms .

- Synthesis : Synthesized via a grinding method using ethyl-2-acetyl-1,3-thiazole-4-carboxylate and tryptamine, highlighting scalable solid-phase chemistry .

Thiazovivin (N-Benzyl-2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxamide)

- Structural Differences: Substituted with a benzyl group and a pyrimidinylamino group at positions 2 and 4, respectively.

- Functional Impact : The pyrimidine ring enables π-stacking in kinase active sites, while the benzyl group enhances membrane permeability.

- Biological Relevance : A ROCK1 inhibitor used to improve stem cell survival and differentiation .

GDC-0339 (5-Amino-N-{5-[(4R,5R)-4-Amino-5-Fluoro-1-Azepanyl]-1-Methyl-1H-Pyrazol-4-yl}-2-(2,6-Difluorophenyl)-1,3-thiazole-4-carboxamide)

- Structural Differences : Contains a fluorinated phenyl group and a complex azepanyl-pyrazole substituent.

- Functional Impact : Fluorine atoms enhance metabolic stability and binding affinity via hydrophobic interactions.

Biological Activity

2-(1-Aminoethyl)-1,3-thiazole-4-carboxamide is a compound characterized by its thiazole ring structure, which includes both nitrogen and sulfur atoms. Its molecular formula and weight are and 174.23 g/mol, respectively. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent against various diseases, including cancer.

The biological activity of 2-(1-aminoethyl)-1,3-thiazole-4-carboxamide is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it can inhibit key enzymes involved in critical metabolic pathways, thereby disrupting cell proliferation and survival mechanisms. For instance, it has been shown to inhibit UDP-N-acetylmuramate/l-alanine ligase, which is crucial for bacterial cell wall synthesis, suggesting antibacterial properties alongside its anticancer effects.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound:

- In vitro Studies : 2-(1-aminoethyl)-1,3-thiazole-4-carboxamide demonstrated significant inhibitory effects against various human cancer cell lines, including leukemia and prostate cancer cells. The compound's mechanism often involves the disruption of biochemical pathways essential for tumor growth.

- Case Study : In a study involving xenograft models, the compound exhibited promising anti-cancer activity with tumor growth inhibition rates (T/C values) of 61% in human colonic adenocarcinoma cells when administered at a dosage of 200 mg/kg over five days .

Antimicrobial Properties

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent:

- Enzyme Inhibition : It has been found to inhibit enzymes critical for bacterial survival, indicating its potential application in treating bacterial infections.

- Comparative Activity : When compared to other thiazole derivatives, 2-(1-aminoethyl)-1,3-thiazole-4-carboxamide exhibited notable activity against strains of bacteria such as E. coli and Streptococcus pyogenes, outperforming standard antibiotics in some cases .

Structure-Activity Relationship (SAR)

The biological activity of 2-(1-aminoethyl)-1,3-thiazole-4-carboxamide can be influenced by its structural features. The presence of specific functional groups can enhance or diminish its efficacy:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminothiazoles | Thiazole ring with various substitutions | Anticancer and anti-inflammatory properties |

| 2-(1-aminoethyl)phenyl derivatives | Similar aminoethyl group | Varies in biological activity due to structural differences |

| Other thiazole derivatives | Different substituents on the thiazole ring | Varying pharmacological profiles |

The unique combination of functional groups in 2-(1-aminoethyl)-1,3-thiazole-4-carboxamide contributes to its distinct chemical reactivity and biological effects compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.